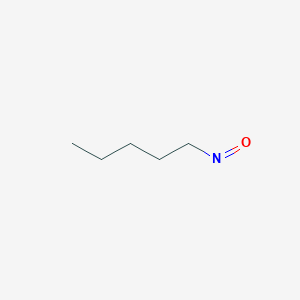
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine is a synthetic compound that combines the structural features of tert-butoxycarbonyl (Boc) protecting group, dichlorophenyl group, and L-tyrosine. This compound is often used in organic synthesis and medicinal chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection, and 2,6-dichlorophenol for the phenylation step .
Industrial Production Methods
Industrial production of N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Partially or fully dechlorinated phenyl derivatives.
Substitution: Phenyl derivatives with substituted nucleophiles.
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the L-tyrosine moiety can participate in hydrogen bonding and electrostatic interactions. These combined effects contribute to the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)-L-tyrosine: Lacks the dichlorophenyl group, making it less hydrophobic.
O-(2,6-Dichlorophenyl)-L-tyrosine: Lacks the Boc protection, making it more reactive at the amino group.
Uniqueness
N-(tert-Butoxycarbonyl)-O-(2,6-dichlorophenyl)-L-tyrosine is unique due to the combination of the Boc protecting group and the dichlorophenyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Numéro CAS |
918419-25-7 |
|---|---|
Formule moléculaire |
C20H21Cl2NO5 |
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
(2S)-3-[4-(2,6-dichlorophenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H21Cl2NO5/c1-20(2,3)28-19(26)23-16(18(24)25)11-12-7-9-13(10-8-12)27-17-14(21)5-4-6-15(17)22/h4-10,16H,11H2,1-3H3,(H,23,26)(H,24,25)/t16-/m0/s1 |
Clé InChI |
NGZQEXJKYJRAEY-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)


![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)


![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)

![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)


![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)

